molecular formula C40H28N6O11 B11558881 4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)

4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)

Cat. No.: B11558881
M. Wt: 768.7 g/mol
InChI Key: HEAAVTDVHRAFTH-UHFFFAOYSA-N
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Description

4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom linking two benzohydrazide groups, each substituted with a nitrophenoxyphenyl moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-nitrophenol with 4-chloronitrobenzene to form 4-(4-nitrophenoxy)nitrobenzene. This intermediate is then reduced to 4-(4-nitrophenoxy)aniline, which undergoes further reactions with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, hydrazones, and halogenated aromatic compounds.

Scientific Research Applications

4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-oxybis(benzoic acid): Similar structure but lacks the nitrophenoxy groups.

    4,4’-oxybis(benzohydrazide): Similar core structure but without the nitrophenoxyphenyl substitutions.

    4,4’-oxybis(N’-{[4-(4-aminophenoxy)phenyl]carbonyl}benzohydrazide): Similar structure with amino groups instead of nitro groups.

Uniqueness

4,4’-oxybis(N’-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of nitrophenoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C40H28N6O11

Molecular Weight

768.7 g/mol

IUPAC Name

N'-[4-(4-nitrophenoxy)benzoyl]-4-[4-[[[4-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzohydrazide

InChI

InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-5-17-33(18-6-27)56-35-21-9-29(10-22-35)45(51)52)25-1-13-31(14-2-25)55-32-15-3-26(4-16-32)38(48)42-44-40(50)28-7-19-34(20-8-28)57-36-23-11-30(12-24-36)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

HEAAVTDVHRAFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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